Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is known for its diverse applications in scientific research, particularly in the fields of organic chemistry, biology, and medicine. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method involves the use of methyl 3-hydroxypyrrolidine-3-carboxylate as a starting material, which is then reacted with benzyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry Studies: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biological Investigations: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems . The pyrrolidine ring and benzyl group play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
- Methyl 1-benzyl-3-hydroxypyrrolidine-2-carboxylate
- Methyl 1-benzyl-3-hydroxypyrrolidine-4-carboxylate
These compounds share the pyrrolidine ring and benzyl group but differ in the position of the carboxylate group. This difference can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific structure, which provides distinct properties and applications .
Properties
IUPAC Name |
methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12(15)13(16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKSRKKJYRKENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194234 | |
Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118937-14-7 | |
Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118937-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxy-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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